1-Piperidinecarbonyl chloride

Physical Organic Chemistry Reaction Kinetics Carbamoyl Chloride Solvolysis

1-Piperidinecarbonyl chloride (CAS 13939-69-0), also known as N-chloroformylpiperidine, is a cyclic N,N-disubstituted carbamoyl chloride. As an electrophilic reagent, it reacts readily with nucleophiles such as amines and alcohols to form amides and carbamates, making it a versatile building block in organic synthesis.

Molecular Formula C6H10ClNO
Molecular Weight 147.6 g/mol
CAS No. 13939-69-0
Cat. No. B076833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarbonyl chloride
CAS13939-69-0
Molecular FormulaC6H10ClNO
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)Cl
InChIInChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2
InChIKeyBIFDXOOJPDHKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidinecarbonyl chloride (CAS 13939-69-0): Procurement-Grade Carbamoyl Chloride for Targeted Synthesis


1-Piperidinecarbonyl chloride (CAS 13939-69-0), also known as N-chloroformylpiperidine, is a cyclic N,N-disubstituted carbamoyl chloride . As an electrophilic reagent, it reacts readily with nucleophiles such as amines and alcohols to form amides and carbamates, making it a versatile building block in organic synthesis . Its reactivity is characterized by a predominantly SN1 solvolysis mechanism, and its kinetic behavior has been extensively modeled using the extended Grunwald-Winstein equation across 26 solvent systems at 25.0 °C [1].

Reactivity Electrophilic building block for amide and carbamate formation
Kinetics SN1 solvolysis behavior modeled across 26 solvent systems

Why 1-Piperidinecarbonyl chloride (CAS 13939-69-0) Cannot Be Replaced by Generic Analogs: A Procurement Imperative


Substituting 1-piperidinecarbonyl chloride with a structurally similar carbamoyl chloride—such as its morpholino analog or an acyclic N,N-dialkyl derivative—is not a trivial exchange. The cyclic piperidine ring imposes a unique steric and electronic profile that directly governs reaction kinetics and, consequently, synthetic efficiency and product purity [1]. Quantitative solvolysis studies reveal that even a single heteroatom substitution in the ring (e.g., morpholine for piperidine) can alter the specific reaction rate by an order of magnitude [1]. Procurement decisions based solely on functional group similarity ignore these critical kinetic distinctions, which can lead to failed reactions, unoptimized yields, and costly purification challenges.

Ring analog Piperidine ring Morpholine ring Electron-withdrawing O in morpholine reduces reactivity; may compromise synthetic efficiency.
N-substituent Cyclic piperidine Acyclic dialkyl Steric profile differs significantly; can alter solvolysis rate and product distribution.

Quantitative Differentiation of 1-Piperidinecarbonyl chloride (CAS 13939-69-0): A Comparative Evidence Guide


Solvolysis Kinetics: 1-Piperidinecarbonyl chloride vs. 4-Morpholinecarbonyl chloride

In ethanol at 50.0 °C, the relative rate of solvolysis for 1-piperidinecarbonyl chloride is 8.36, compared to a relative rate of 0.60 for 4-morpholinecarbonyl chloride [1]. The rate difference is attributed to the electron-withdrawing influence of the oxygen atom in the morpholino ring, which significantly deactivates the carbonyl carbon toward nucleophilic attack [1].

Solvolysis rate vs. morpholine analog
Head-to-head
13.9-fold faster
8.36 vs 0.60 (rel. rate, ethanol 50 °C)
Piperidine derivative exhibits markedly higher reactivity.
Morpholine O deactivates carbonyl toward nucleophilic attack.
Physical Organic Chemistry Reaction Kinetics Carbamoyl Chloride Solvolysis

Solvolysis Kinetics: 1-Piperidinecarbonyl chloride vs. Diisopropylcarbamoyl chloride

At −20 °C in 89.1% acetone–10.9% water (v/v), the specific rate of solvolysis for 1-piperidinecarbonyl chloride is 2.1 × 10⁻³·s⁻¹, while that for diisopropylcarbamoyl chloride is 8.4 × 10⁻²·s⁻¹ [1].

Solvolysis rate vs. diisopropyl analog
Head-to-head
40-fold slower
k = 2.1×10⁻³ vs 8.4×10⁻² s⁻¹ (-20 °C, acetone/water)
N-substituent sterics profoundly influence reaction rate.
Critical for avoiding side reactions in acylation steps.
Physical Organic Chemistry Reaction Kinetics Carbamoyl Chloride Solvolysis

Synthetic Yield: 1-Piperidinecarbonyl chloride vs. Methyl Chloroformate in NDGA Derivatization

In the synthesis of nordihydroguaiaretic acid (NDGA) derivatives, treatment of NDGA with 1-piperidinecarbonyl chloride in the presence of pyridine at 0 °C produced the target carbamate 6a in 72% yield [1]. Under identical conditions, reaction with methyl chloroformate or 1,1′-carbonyldiimidazole yielded carbonates, though specific yields are not individually reported in the abstract, falling within an overall range of 67–83% for various derivatives [2].

Carbamate synthesis yield
Cross-study
72% isolated yield
NDGA carbamate, pyridine, 0 °C
Supports stable carbamate formation for medicinal chemistry.
Comparator yields incomplete; direct rate comparison unavailable.
Medicinal Chemistry Antiviral Agents Carbamate Synthesis

Physical Property Specification: Density and Boiling Point Benchmarks

1-Piperidinecarbonyl chloride (97% purity) has a reported density of 1.18 g/mL at 25 °C and a boiling point of 242 °C . These values serve as critical quality control (QC) benchmarks for incoming material verification and are distinct from structurally similar compounds. For instance, 4-morpholinecarbonyl chloride (CAS 15159-40-7) has a density of 1.28 g/mL and a boiling point of 137-138 °C/33 mmHg .

Density benchmark
Specification review
1.18 g/mL
vs. morpholine analog 1.28 g/mL (25 °C)
Distinct density aids incoming QC verification.
Prevents accidental use of morpholino analog; source data to verify.
Analytical Chemistry Quality Control Chemical Procurement

Optimal Procurement Scenarios for 1-Piperidinecarbonyl chloride (CAS 13939-69-0)


Synthesis of HIV-1 Vpr Inhibitors and Antitumor Chemosensitizers

1-Piperidinecarbonyl chloride is a validated reactant for synthesizing a coumarin-based HIV-1 Vpr inhibitor and antitumor agents that function as potent chemosensitizers . The successful 72% yield of a stable NDGA carbamate intermediate [1] supports its utility in medicinal chemistry campaigns targeting these therapeutic areas.

Preparation of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

This compound is specifically used as a reactant for synthesizing oxime carbamates, which are reversible inhibitors of fatty acid amide hydrolase (FAAH) . The kinetic profile of 1-piperidinecarbonyl chloride, characterized by a well-defined SN1 solvolysis mechanism [2], ensures predictable reactivity during carbamate formation, a critical step in generating these bioactive molecules.

Synthesis of Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for Type 2 Diabetes

1-Piperidinecarbonyl chloride is employed in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, a major class of drugs for treating type 2 diabetes . Its 13.9-fold higher reactivity compared to 4-morpholinecarbonyl chloride [2] makes it the kinetically favored choice for efficient amide and carbamate bond formation in these complex synthetic routes.

Kinetic and Mechanistic Studies of Carbamoyl Chlorides

Due to its extensive characterization, 1-piperidinecarbonyl chloride serves as a benchmark substrate for fundamental studies in physical organic chemistry. Its solvolysis rates have been determined in 26 pure and binary solvents at 25.0 °C [3], and its relative reactivity compared to other dialkylcarbamoyl chlorides has been established [2]. This wealth of kinetic data makes it an ideal model compound for investigating solvent effects, nucleofugality, and reaction mechanisms.

Application
Selection Property
Validation Focus
HIV-1 Vpr inhibitor / chemosensitizer synthesis
Stable carbamate linkage formation
Reaction yield and aqueous stability of intermediates
FAAH inhibitor (oxime carbamate) synthesis
Predictable SN1 solvolysis kinetics
Efficient carbamate bond formation under mild conditions
DPP-4 inhibitor research tool synthesis
High reactivity relative to morpholine analog
Synthetic efficiency in multi-step routes
Kinetic/mechanistic carbamoyl chloride studies
Well-characterized solvolysis in 26 solvents
Reaction mechanism and solvent effect modeling

Technical Documentation Hub

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